Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate
CAS No.: 2168684-50-0
Cat. No.: VC7599722
Molecular Formula: C8H6F2NNaO3
Molecular Weight: 225.127
* For research use only. Not for human or veterinary use.
![Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate - 2168684-50-0](/images/structure/VC7599722.png)
Specification
CAS No. | 2168684-50-0 |
---|---|
Molecular Formula | C8H6F2NNaO3 |
Molecular Weight | 225.127 |
IUPAC Name | sodium;2-[3-(difluoromethoxy)pyridin-2-yl]acetate |
Standard InChI | InChI=1S/C8H7F2NO3.Na/c9-8(10)14-6-2-1-3-11-5(6)4-7(12)13;/h1-3,8H,4H2,(H,12,13);/q;+1/p-1 |
Standard InChI Key | LLZLBYCQMRGGRS-UHFFFAOYSA-M |
SMILES | C1=CC(=C(N=C1)CC(=O)[O-])OC(F)F.[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a pyridine ring substituted at the 2- and 3-positions with a sodium acetoxy group () and a difluoromethoxy group (), respectively. The pyridine core contributes aromaticity and electronic diversity, while the difluoromethoxy group enhances metabolic stability and lipophilicity—a common strategy in drug design .
Table 1: Key Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate |
Molecular Formula | |
Molecular Weight | 225.12 g/mol |
SMILES | |
InChI Key | LLZLBYCQMRGGRS-UHFFFAOYSA-M |
CAS Registry Number | 2168684-50-0 |
Synthesis and Preparation
Retrosynthetic Analysis
The synthesis of Sodium 2-[3-(difluoromethoxy)pyridin-2-yl]acetate likely involves three key steps:
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Pyridine Functionalization: Introduction of the difluoromethoxy group at the 3-position.
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Acetate Installation: Attachment of the acetoxy group at the 2-position.
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Salt Formation: Conversion to the sodium salt via acid-base neutralization.
Difluoromethylation of Pyridine
Liu et al. demonstrated that phenols and thiophenols react with -(difluoromethyl)sulfonium salts under basic conditions to yield difluoromethyl ethers . Adapting this methodology, 3-hydroxypyridine could undergo difluoromethylation using as a base, generating 3-(difluoromethoxy)pyridine.
Sodium Salt Formation
The final step involves treating the carboxylic acid precursor with sodium hydroxide, yielding the sodium salt. This is evidenced by analogous compounds where carboxylate salts are formed under mild aqueous conditions.
Physicochemical Properties
Solubility and Stability
Solubility data for this compound remain unreported, but sodium salts of aromatic carboxylic acids are generally water-soluble due to ionic dissociation. The difluoromethoxy group may reduce solubility in nonpolar solvents compared to non-fluorinated analogs. Stability studies are lacking, though fluorinated ethers are typically resistant to hydrolytic degradation under physiological conditions .
Lipophilicity
The calculated partition coefficient () is estimated to be approximately 1.2–1.5, balancing the hydrophilic sodium carboxylate and the lipophilic difluoromethoxy group. This property makes it suitable for drug formulations requiring moderate membrane permeability .
Future Perspectives
Synthetic Optimization
Future work should explore one-pot methodologies to streamline synthesis. For example, tandem difluoromethylation and carboxylation could reduce step count and improve yields .
Biological Screening
In vitro assays are needed to evaluate bioactivity, particularly in disease models where fluorinated compounds show efficacy, such as cystic fibrosis or oncology .
Environmental Impact
Studies on biodegradation and ecotoxicity are critical given the persistence of fluorinated compounds in ecosystems .
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